
Mal-PEG6-Ácido
Descripción general
Descripción
Mal-PEG6-Acid, also known as Maleimide-Polyethylene Glycol6-Acid, is a compound that serves as a polyethylene glycol-based linker. It contains a maleimide group and a terminal carboxylic acid group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to connect two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
Mal-PEG6-Acid is primarily utilized in the synthesis of ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The incorporation of PEG linkers like Mal-PEG6-Acid can modulate the physicochemical properties of ADCs, enhancing their therapeutic efficacy. For instance:
- Modulation of Hydrophobicity : The PEG component improves solubility and stability of the drug payload, facilitating better delivery to target cells.
- Increased Drug-to-Antibody Ratio (DAR) : The flexible nature of PEG allows for higher DAR, which is crucial for improving the cytotoxic effects of the conjugated drug .
Case Study: Nimotuzumab-PEG6-DM1
In a study involving nimotuzumab conjugated with PEG6-DM1 (a derivative of Mal-PEG6-Acid), researchers demonstrated significant improvements in targeting EGFR-positive colorectal cancer cells. The study reported that higher DAR formulations showed enhanced cytotoxicity and prolonged survival in tumor-bearing mice .
Bioconjugation Techniques
Thiol-Maleimide Chemistry
The maleimide group in Mal-PEG6-Acid allows for selective conjugation to thiol groups present in proteins or peptides. This specificity is advantageous for creating stable bioconjugates used in various applications:
- Protein Labeling : Mal-PEG6-Acid can be employed to label proteins for tracking and imaging purposes.
- Vaccine Development : It can facilitate the conjugation of antigens to carriers, enhancing immune responses.
Therapeutic Applications
Cancer Therapy
Mal-PEG6-Acid has been explored for its potential in cancer therapy through targeted drug delivery mechanisms. Its ability to improve the pharmacokinetic properties of drugs—such as clearance rates and biodistribution—has been documented:
- Improved Pharmacodynamics : Studies indicate that using Mal-PEG6-Acid can enhance the release rate of payloads from ADCs, leading to increased cytotoxicity against cancer cells .
Case Study: Efficacy in Colorectal Cancer Models
Research involving nimotuzumab-PEG6-DM1 highlighted that ADCs utilizing Mal-PEG6-Acid demonstrated significantly lower IC50 values compared to unconjugated antibodies, indicating superior efficacy against colorectal cancer cells .
Research and Development
Mal-PEG6-Acid is also pivotal in ongoing research aimed at understanding protein interactions and developing new therapeutic modalities:
- Biophysical Studies : Its application in studying protein folding and interactions has been noted, contributing to advancements in drug design.
Mecanismo De Acción
Target of Action
Mal-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . The maleimide group in the Mal-PEG6-Acid structure reacts with these thiol groups to form a covalent bond .
Mode of Action
The mode of action of Mal-PEG6-Acid involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid of Mal-PEG6-Acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Mal-PEG6-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Mal-PEG6-Acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of Mal-PEG6-Acid’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation process can influence various molecular and cellular processes, depending on the specific target proteins involved.
Action Environment
The action of Mal-PEG6-Acid can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used . Additionally, the stability of the compound can be influenced by storage conditions . For example, the compound should be stored at -20°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Mal-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTACs (Proteolysis-Targeting Chimeras) . It interacts with various biomolecules, including enzymes and proteins, through its Maleimides group . The Maleimides group reacts specifically with sulfhydryl groups to form a stable thioether linkage .
Cellular Effects
The effects of Mal-PEG6-Acid on cells are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, Mal-PEG6-Acid, as a component of PROTACs, can influence cell function by affecting the degradation of specific proteins .
Molecular Mechanism
The molecular mechanism of action of Mal-PEG6-Acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Mal-PEG6-Acid serves as this linker, enabling the connection of the two ligands .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in the formation of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely be influenced by the transport and localization of these compounds .
Subcellular Localization
As a component of PROTACs, its localization would likely be influenced by the localization of these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Mal-PEG6-Acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as column chromatography and recrystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Mal-PEG6-Acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Thiol Reactions: Typically conducted at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.
Amide Bond Formation: Requires activators such as EDC or HATU and is usually performed in organic solvents like DMF or DCM
Major Products:
Thioether Linkages: Formed when the maleimide group reacts with thiol-containing biomolecules.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Comparación Con Compuestos Similares
Mal-PEG6-Acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:
- Mal-PEG1-Acid
- Mal-PEG2-Acid
- Mal-PEG3-Acid
- Mal-PEG4-Acid
- Mal-PEG5-Acid
- Mal-PEG8-Acid
- Mal-PEG12-Acid
These compounds vary in the length of the polyethylene glycol chain, which can influence their solubility and reactivity in different applications .
Actividad Biológica
Mal-PEG6-Acid, also known by its CAS number 518044-42-3, is a polyethylene glycol (PEG)-based compound that serves as a non-cleavable linker in bioconjugation applications. This compound features a maleimide group and a carboxylic acid group linked through a linear PEG chain, facilitating its use in various biomedical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, synthesis, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C19H31NO10 |
Molecular Weight | 433.450 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 578.2 ± 50.0 °C at 760 mmHg |
Flash Point | 303.5 ± 30.1 °C |
LogP | -2.16 |
Mal-PEG6-Acid's structure allows it to effectively link different biomolecules, enhancing their stability and efficacy in therapeutic applications.
Mal-PEG6-Acid is primarily utilized as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein, thus facilitating targeted protein degradation .
Applications in Research and Medicine
-
Antibody-Drug Conjugates (ADCs) :
- Mal-PEG6-Acid is employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively deliver therapeutic agents to cancer cells while minimizing damage to healthy tissues .
- Case studies have shown that ADCs utilizing PEG linkers like Mal-PEG6-Acid exhibit improved pharmacokinetics and reduced immunogenicity compared to traditional conjugation methods.
-
Cancer Therapy :
- Research indicates that ADCs synthesized with Mal-PEG6-Acid have demonstrated enhanced efficacy against various cancer types, including colorectal cancer . In vivo studies showed significant tumor regression in xenograft models treated with nimotuzumab-PEG6-DM1 conjugates.
- The IC50 values for these conjugates were significantly lower than those for unconjugated antibodies, indicating superior cytotoxicity against cancer cells .
- Nanotechnology :
Research Findings
Recent studies have highlighted the versatility and effectiveness of Mal-PEG6-Acid in various applications:
- Efficacy in Cancer Models : A study on nimotuzumab-PEG6-DM1 demonstrated that higher drug-to-antibody ratios resulted in better therapeutic outcomes in KRAS mutant colorectal cancer xenografts, with specific KD values indicating binding affinity improvements .
- Bioconjugation Efficiency : Mal-PEG6-Acid has been shown to facilitate efficient bioconjugation processes, allowing for precise control over the drug loading on antibodies or other biomolecules .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLZOHJZGESFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130465 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-42-3 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.